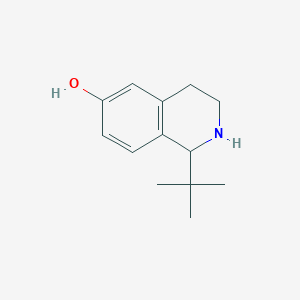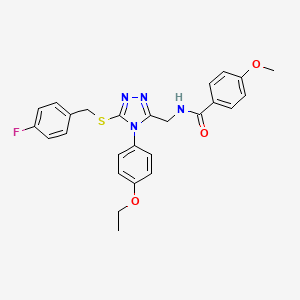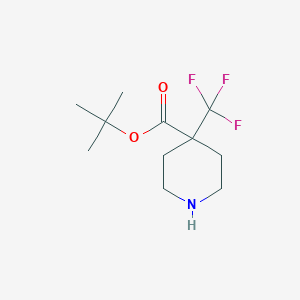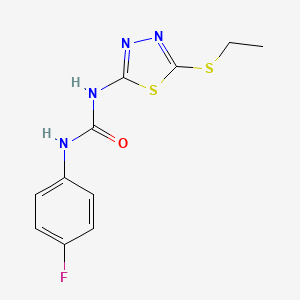
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a type of isoquinoline, which is a benzene ring fused to a pyridine ring. Isoquinolines are a large group of natural products . This compound has a tert-butyl group attached to it, which is a common substituent in organic chemistry due to its bulky nature.
Molecular Structure Analysis
The molecular structure of this compound would consist of a tetrahydroisoquinoline core with a tert-butyl group attached at the 1-position and a hydroxyl group (-OH) attached at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the hydroxyl group .Applications De Recherche Scientifique
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed through a public-private partnership, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations. It shows excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, providing a novel synthetic route from cheap and readily available materials. This molecule has undergone a full industry standard preclinical development program, offering critical information for developing antimalarials within this class (O’Neill et al., 2009).
Stereoselective Alkylation in Organic Synthesis
1,2,3,4-Tetrahydro-N-pivaloyl-isoquinoline derivatives, related to 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol, demonstrate the potential for stereoselective alkylation, leading to the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines. This method provides a synthetic approach to important groups of alkaloids, highlighting the versatility of tetrahydroisoquinoline derivatives in organic synthesis (Huber & Seebach, 1987).
Charge-Transfer Dynamics
The study of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) reveals its intramolecular charge-transfer (ICT) dynamics, offering insights into the coherent and homogeneous ICT dynamics due to its rigid structure. Such findings contribute to understanding the photophysical properties of related compounds and their potential applications in materials science (Park et al., 2014).
Novel Tert-Butoxycarbonylation Reagent
1-Tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been demonstrated as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reagent offers a high-yield, mild condition route for tert-butoxycarbonylation, showcasing the chemical utility of tetrahydroisoquinoline derivatives in the modification and protection of functional groups (Ouchi et al., 2002).
Marine Drug Synthesis
Synthesis studies on marine drugs utilize tetrahydroisoquinoline derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, as key intermediates. These studies highlight the role of tetrahydroisoquinoline derivatives in the development of antitumor antibiotics and their structural-activity relationship studies, pointing to their significance in medicinal chemistry (Li et al., 2013).
Mécanisme D'action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) analogs, which include this compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a way that results in a variety of biological activities .
Biochemical Pathways
Thiq analogs are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Orientations Futures
Propriétés
IUPAC Name |
1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)12-11-5-4-10(15)8-9(11)6-7-14-12/h4-5,8,12,14-15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLPCBUONWZBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=C(CCN1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2896074.png)
![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896076.png)
![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896078.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2896080.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)
![tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2896086.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2896096.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B2896097.png)